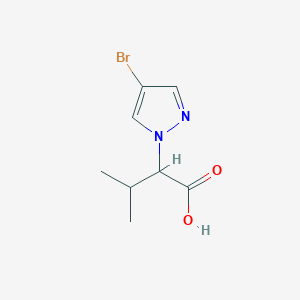
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid
Overview
Description
The compound “2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid” is a complex organic molecule that contains a pyrazole ring, a bromine atom, and a carboxylic acid group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . The bromine atom is a halogen that is often involved in electrophilic aromatic substitution reactions. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, known for its acidity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the bromine atom attached to the pyrazole ring, and the carboxylic acid group attached to a carbon atom. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The bromine atom might make the compound relatively heavy and possibly volatile .Scientific Research Applications
Synthesis and Chemical Reactivity
Regioselective Synthesis and Applications in Medicinal Chemistry : Research has shown efficient methods for the regioselective synthesis of pyrazole derivatives, including structures similar to "2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid". These compounds serve as key intermediates in the synthesis of pharmacologically active molecules, demonstrating significant potential in the development of new therapeutic agents (Heim-Riether, 2008).
Heterocyclic Chemistry and Ligand Synthesis : The synthesis and characterization of heterocyclic compounds, particularly those involving pyrazole and pyrimidine rings, play an essential role in the development of novel ligands for metal complexes. These ligands are crucial for catalysis, material science, and the synthesis of coordination compounds (Stagni et al., 2008).
Biomedical Applications
- Biomedical Research and Drug Discovery : Compounds structurally related to "2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid" have been investigated for their potential biomedical applications. For instance, specific derivatives have shown promise in regulating inflammatory diseases, highlighting the importance of such molecules in drug discovery and the development of treatments for chronic conditions (Ryzhkova et al., 2020).
Material Science and Catalysis
- Catalysis and Material Development : The synthesis of pyrazole-containing compounds, including "2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid", contributes significantly to material science, particularly in the development of catalysts for organic reactions. These compounds can influence the design of new catalytic systems with enhanced efficiency and selectivity (Martins et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)7(8(12)13)11-4-6(9)3-10-11/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWOHMWHMRERJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid | |
CAS RN |
1179883-30-7 | |
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)

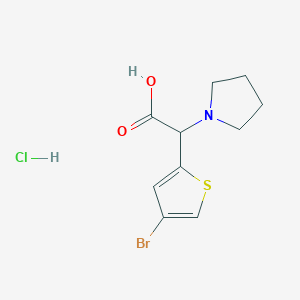

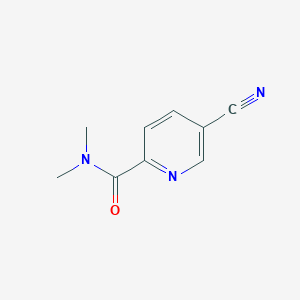
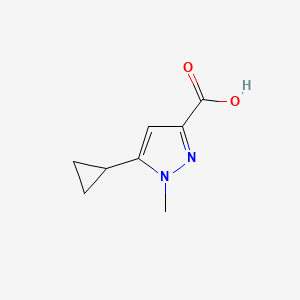
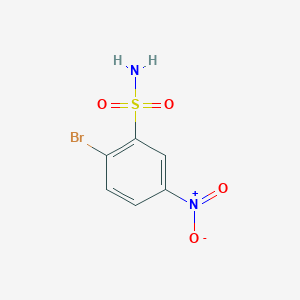
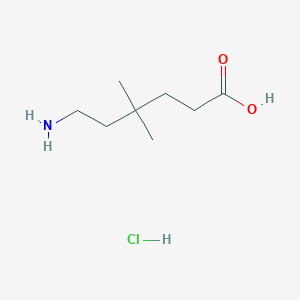
amine](/img/structure/B1526112.png)
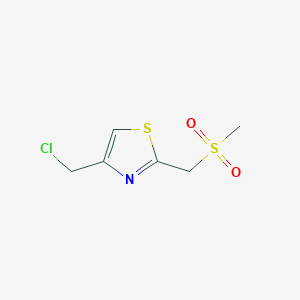
amino}acetic acid](/img/structure/B1526115.png)
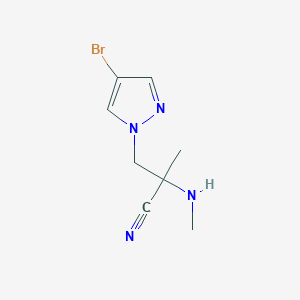
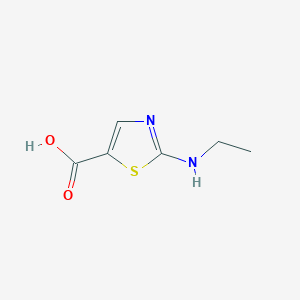
![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)